ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11017860
InChI: InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)23-17-10-9-15(11-16(17)18)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC11017860

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name ethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)23-17-10-9-15(11-16(17)18)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Standard InChI Key FAPWVEJSPTWFBZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C

Introduction

Biological Activities and Applications

Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. While specific data on ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is limited, compounds with similar structures have shown potential in these areas. For instance, some benzofuran derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylateBenzofuran core with bromine and phenyl groupsPotential biological activities influenced by bromine and phenyl groups
Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylateSimilar benzofuran core with methyl instead of ethyl and bromineDifferent solubility and reactivity due to methyl group
Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylateBenzoyloxy group instead of benzyloxyStudied for antimicrobial and anticancer properties

Future Research Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action of ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate. This includes detailed kinetic studies to understand its interactions with biological targets and pathways. Additionally, exploring its potential applications in medicinal chemistry and organic synthesis could provide valuable insights into its utility.

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